

Spectroscopic Profile of Ethyl 1,3-dithiane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1,3-dithiane-2-carboxylate*

Cat. No.: B1293825

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1,3-dithiane-2-carboxylate**, a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 1,3-dithiane-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.23 - 4.17	q	2H	-O-CH ₂ -CH ₃
3.40	s	1H	S-CH-S
2.60	m	4H	-S-CH ₂ -CH ₂ -CH ₂ -S-
2.13 - 2.03	m	2H	-CH ₂ -CH ₂ -CH ₂ -
1.31	t	3H	-O-CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

While a specific peak list is not publicly available, the spectrum is accessible through ChemicalBook. Based on the structure, the expected chemical shifts are in the following ranges:

Chemical Shift (δ) ppm (Predicted)	Assignment
~170	C=O (Ester)
~61	-O-CH ₂ -CH ₃
~45	S-CH-S
~29	-S-CH ₂ -CH ₂ -CH ₂ -S-
~25	-CH ₂ -CH ₂ -CH ₂ -
~14	-O-CH ₂ -CH ₃

Table 3: Infrared (IR) Spectroscopy Data

An IR spectrum is available from the NIST WebBook. The characteristic absorption bands for the functional groups present in **Ethyl 1,3-dithiane-2-carboxylate** are expected in the following regions:

Wavenumber (cm $^{-1}$) (Expected)	Intensity	Functional Group
2960-2850	Medium-Strong	C-H (Aliphatic)
1740-1720	Strong	C=O (Ester)
1250-1000	Strong	C-O (Ester)
700-600	Medium	C-S

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
192	13.5	[M] ⁺ (Molecular Ion)
121	9.1	[M - CO ₂ Et] ⁺
119	100.0	[M - CH ₂ CH ₂ S] ⁺ or [C ₄ H ₇ S ₂] ⁺
75	6.6	[C ₂ H ₅ O ₂ C] ⁺
45	20.0	[C ₂ H ₅ O] ⁺
29	10.7	[C ₂ H ₅] ⁺

Data sourced from ChemicalBook and corroborated by NIST and PubChem data.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

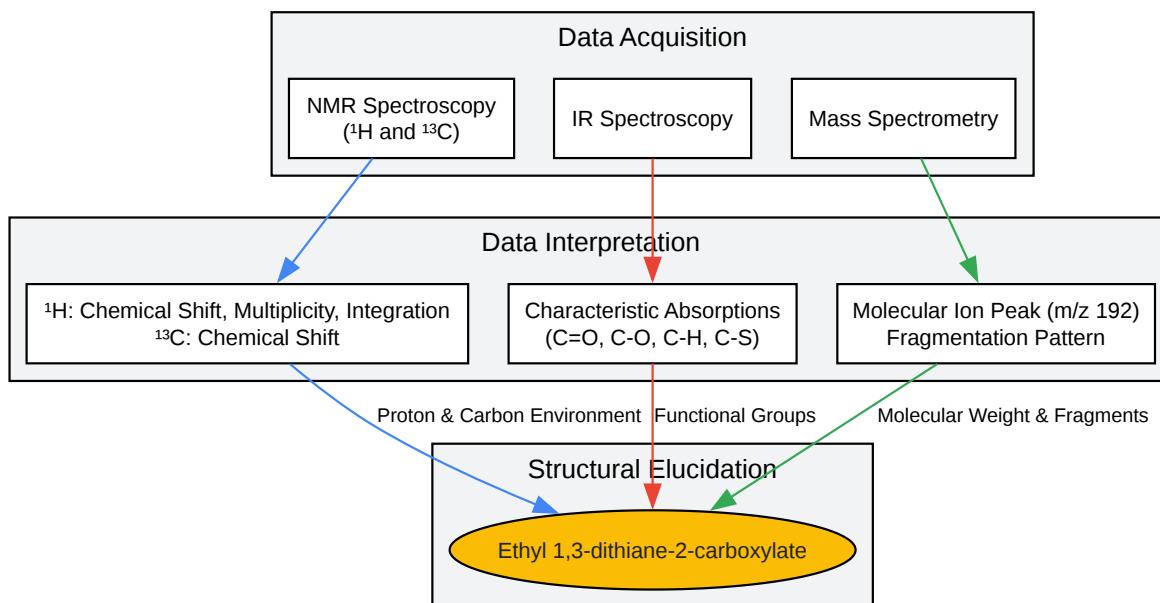
- Sample Preparation: Approximately 5-10 mg of **Ethyl 1,3-dithiane-2-carboxylate** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Ethyl 1,3-dithiane-2-carboxylate** is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
- Ionization: Electron Ionization (EI) is used as the ionization method. The vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data of **Ethyl 1,3-dithiane-2-carboxylate**.

Spectroscopic Analysis Workflow for Ethyl 1,3-dithiane-2-carboxylate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1,3-dithiane-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293825#spectroscopic-data-nmr-ir-ms-of-ethyl-1-3-dithiane-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com